molecular formula C11H13NO B2468137 3-(tert-Butyl)-2-hydroxybenzonitrile CAS No. 340131-70-6

3-(tert-Butyl)-2-hydroxybenzonitrile

Cat. No.: B2468137
CAS No.: 340131-70-6
M. Wt: 175.231
InChI Key: ZKBIUKNNKXWRNQ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2-hydroxybenzonitrile is an organic compound featuring a tert-butyl group, a hydroxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-2-hydroxybenzonitrile typically involves the introduction of the tert-butyl group and the nitrile group onto a benzene ring. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst like aluminum chloride. The hydroxy group can be introduced through a subsequent hydroxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride can reduce the nitrile group.

    Substitution: Halogenation reagents or nucleophiles can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 3-(tert-Butyl)-2-hydroxybenzaldehyde.

    Reduction: Formation of 3-(tert-Butyl)-2-hydroxybenzylamine.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

3-(tert-Butyl)-2-hydroxybenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2-hydroxybenzonitrile involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the nitrile group can participate in nucleophilic and electrophilic reactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methylphenol (BHT): A similar compound with antioxidant properties.

    2-tert-Butyl-4-methoxyphenol (BHA): Another antioxidant with a tert-butyl group and a methoxy group.

Properties

IUPAC Name

3-tert-butyl-2-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)9-6-4-5-8(7-12)10(9)13/h4-6,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBIUKNNKXWRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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